
Carbostyril 165
Overview
Description
Carbostyril 165 (CS 165), chemically designated as 7-dimethylamino-4-methylquinolin-2(1H)-one (C₁₂H₁₄N₂O, MW 202.26), is a substituted 2-quinolinone derivative . It is commercially recognized for its high quantum efficiency and utility in laser applications, particularly as a blue laser dye with strong excited singlet-state absorption properties . Structurally, it features a dimethylamino group at the 7-position and a methyl group at the 4-position of the quinolinone backbone, contributing to its fluorescence and stability . Its physical properties include a melting/boiling point range of 270–272°C and stability under standard conditions, though it requires precautions against strong oxidizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril 165 typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C–H functionalization, which can be achieved through various catalytic reactions. For instance, heterogeneous catalysis using materials like graphitic phase carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) has been employed . These reactions often require specific conditions such as the presence of a photocatalyst and visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that allow for the simultaneous introduction of multiple functional groups. These reactions are efficient and environmentally friendly, producing high yields with minimal waste . The use of recyclable heterogeneous catalysts is also a key aspect of industrial production, ensuring sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Carbostyril 165 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by visible light-induced photocatalysis.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Visible light, photocatalysts such as ZIS-1.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinolinones, which can have enhanced biological activities and chemical properties .
Scientific Research Applications
Pharmacological Applications
Carbostyril derivatives, including Carbostyril 165, have been extensively studied for their pharmacological properties. Notable applications include:
- Antihistaminic and Central Nervous System Effects : Some carbostyril derivatives exhibit significant antihistaminic activities, making them potential candidates for treating allergies and other related conditions. They also demonstrate central nervous system (CNS) effects, which can be leveraged for developing sedatives and anxiolytics without the common side effects associated with traditional CNS agents .
- Antituberculosis Activity : A recent study identified OPC-167832, a carbostyril derivative, as having potent antituberculosis activity. It showed minimal inhibitory concentrations (MICs) ranging from 0.00024 to 0.002 μg/ml against Mycobacterium tuberculosis, highlighting its potential as a new anti-TB drug .
- Anti-inflammatory and Analgesic Properties : this compound has been reported to possess anti-inflammatory and analgesic effects, making it a candidate for treating pain and inflammatory diseases .
Structural Applications in Drug Design
Carbostyril serves as a crucial building block in drug design due to its unique structural features:
- Chemical Scaffold : The compound acts as a scaffold in the design of new drugs, allowing for the modification of various substituents to optimize pharmacological properties. Its structure can be tailored to fit the active sites of target molecules in drug discovery .
- Improved ADMET Properties : Derivatives of carbostyril can enhance absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drugs, which is essential for developing effective therapeutic agents .
Case Study 1: OPC-167832
Research on OPC-167832 demonstrated its efficacy as an antituberculosis agent through various experimental models. It significantly reduced lung colony-forming units (CFUs) in mice after treatment, indicating its potential for further development into a therapeutic agent .
Case Study 2: Antidepressant Properties
Another study explored carbostyril derivatives for treating major depressive disorders. These compounds showed promise in enhancing serotonin reuptake inhibition, suggesting their potential as antidepressants .
Summary Table of Applications
Application Area | Description | Example Compound |
---|---|---|
Antihistaminic Effects | Potential treatment for allergies through antihistamine action | Various Carbostyril Derivatives |
Antituberculosis Activity | Effective against Mycobacterium tuberculosis with low MIC values | OPC-167832 |
Anti-inflammatory | Reduces inflammation and pain | This compound |
Antidepressant | Enhances serotonin reuptake inhibition | Carbostyril Derivatives |
Mechanism of Action
The mechanism of action of Carbostyril 165 involves its interaction with specific molecular targets and pathways. The compound can undergo direct C–H functionalization, leading to the formation of various functional groups that interact with biological molecules . These interactions can modulate biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbostyrils
Carbostyril 124 (CS 124)
- Structure: 4-Methyl-7-amino-2(1H)-quinolinone (C₁₀H₁₀N₂O, MW 174.20).
- Key Differences: Lacks the dimethylamino substituent (7-amino vs. 7-dimethylamino in CS 165), reducing electron-donating effects and fluorescence intensity. Lower molecular weight (174.20 vs. 202.26).
- Applications : Used in fluorescence studies but with lower quantum efficiency compared to CS 165 .
Carbostyril 151 (CS 151)
- Structure: 7-Hydroxy-4-trifluoromethyl-2(1H)-quinolinone (C₁₀H₆F₃NO₂, MW 229.16).
- Key Differences :
- Applications : Primarily used as an esterase substrate due to its reactive hydroxy group .
Comparison with Functionally Similar Laser Dyes
Coumarin 30
- Structure: 7-Diethylamino-4-trifluoromethylcoumarin.
- Key Differences: Coumarin backbone (benzopyrone) vs. quinolinone in CS 164. Broader absorption range (350–650 nm) but lower singlet-state absorption efficiency compared to CS 165 .
- Applications : Blue-green laser dye with moderate efficiency in organic solvents.
POPOP (1,4-Bis(5-phenyloxazol-2-yl)benzene)
- Structure : Aromatic oxazole derivative.
- Key Differences: Non-fluorescent in the visible range without secondary doping. Requires UV excitation (347 nm), whereas CS 165 operates effectively under visible light excitation .
- Applications : Scintillation counters and wavelength shifters.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Carbostyril Derivatives
Biological Activity
Carbostyril 165, a nitrogen-containing heterocyclic compound derived from quinolinone, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
This compound (CAS Number: 26078-23-9) is recognized for its potential as a bioactive compound with applications in antimicrobial and anticancer research. Its structure allows for various chemical reactions that enhance its reactivity and biological activity. The compound is synthesized through methods such as direct C–H functionalization and multi-component reactions (MCRs), which are efficient and environmentally friendly.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : Investigated for its efficacy against various pathogens, including Mycobacterium species.
- Anticancer Properties : Explored for potential use in cancer therapies due to its ability to inhibit tumor growth.
- Neurotransmission Modulation : Exhibits activity in blocking dopaminergic receptors, which may have implications in treating central nervous system disorders .
Antimicrobial Efficacy
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Mycobacterium tuberculosis | 8 |
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
These findings suggest that this compound has significant potential as an antibacterial agent, particularly against resistant strains .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical cancer) | 10 |
MCF-7 (Breast cancer) | 15 |
A549 (Lung cancer) | 12 |
These results indicate that this compound can effectively inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Screening : A study conducted on the effects of this compound against Mycobacterium tuberculosis revealed that it operates through unique modes of action distinct from traditional antibiotics, making it a candidate for further development in treating tuberculosis .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of this compound on human cancer cell lines showed promising results, with significant inhibition of cell growth observed at relatively low concentrations. This study supports its development as an anticancer drug .
Q & A
Basic Questions
Q. What are the standard methods for synthesizing and characterizing Carbostyril 165 in academic research?
this compound (C₁₂H₁₄N₂O, MW 202.26) is typically synthesized via condensation reactions involving dimethylamine derivatives and methyl-substituted quinolinone precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and UV-Vis spectroscopy to validate its laser-grade optical properties (λmax ~270–272 nm) . Elemental analysis and mass spectrometry are recommended for new derivatives to confirm molecular composition .
Q. What safety protocols should researchers follow when handling this compound?
this compound is a skin, eye, and respiratory irritant (GHS07 classification). Researchers must use chemical splash goggles, nitrile gloves, and lab coats. Engineering controls (e.g., fume hoods) and OSHA-compliant respirators are required during prolonged exposure. Storage should prioritize airtight containers in cool, dry, ventilated areas, away from strong oxidizers to prevent hazardous gas formation . Spills should be neutralized with inert absorbents, avoiding dust generation .
Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability?
Purity is quantified via HPLC with UV detection (99+% laser-grade validation) . Stability under ambient conditions is confirmed through accelerated degradation studies (e.g., thermal gravimetric analysis, TGA) and monitoring decomposition byproducts using gas chromatography-mass spectrometry (GC-MS) . UV-Vis spectral consistency over time is critical for photostability assessments .
Q. How can researchers validate the identity of Carbostyril 164 vs. This compound in mixed samples?
Differentiation requires comparative NMR analysis (e.g., methyl group chemical shifts at 4-methyl and dimethylamine substituents) and tandem mass spectrometry (MS/MS) for fragmentation pattern distinction . Cross-referencing with spectral databases (e.g., SciFinder, PubChem) and replicating synthesis protocols from peer-reviewed literature minimizes misidentification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomeric forms. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR) and validate results using orthogonal techniques like X-ray crystallography or computational modeling (DFT calculations) . Collaborative verification with independent labs is advised for high-impact findings .
Q. What experimental strategies optimize this compound’s stability in photodynamic therapy (PDT) applications?
Stability is enhanced by encapsulating this compound in polymeric nanoparticles (e.g., PLGA) to shield against aqueous degradation. Accelerated aging tests under UV irradiation (e.g., xenon arc lamps) coupled with HPLC monitoring quantify degradation kinetics. Antioxidant additives (e.g., ascorbic acid) may mitigate oxidative byproducts .
Q. How should researchers address conflicting cytotoxicity results in this compound studies?
Contradictory cytotoxicity data may stem from cell line variability or assay interference (e.g., autofluorescence). Standardize protocols using ISO-certified cell lines (e.g., HeLa, MCF-7) and validate via multiple assays (MTT, Annexin V/PI staining). Dose-response curves and ROS quantification (e.g., DCFDA probes) clarify mechanistic inconsistencies .
Q. What methodologies identify and quantify this compound degradation products under extreme pH conditions?
Forced degradation studies at pH 2 (HCl) and pH 12 (NaOH) followed by LC-MS/MS analysis identify hydrolytic byproducts. Isotopic labeling (e.g., ¹⁴C-tagged this compound) tracks degradation pathways. Quantum mechanical simulations predict reactive intermediates .
Q. How can researchers reconcile discrepancies in this compound’s fluorescence quantum yield (ΦF) across studies?
ΦF variability arises from solvent polarity, temperature, and instrument calibration. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and integrate integrating sphere detectors for absolute ΦF determination. Publish full experimental parameters (e.g., excitation wavelengths, slit widths) to enable cross-study comparisons .
Q. What ecotoxicological assessments are critical for this compound in environmental chemistry research?
Conduct OECD-compliant tests: (i) Daphnia magna acute toxicity (EC₅₀), (ii) algal growth inhibition (OECD 201), and (iii) soil microbial activity assays. Bioaccumulation potential is modeled via octanol-water partition coefficients (log Kow) and quantitative structure-activity relationships (QSAR) .
Properties
IUPAC Name |
7-(dimethylamino)-4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKOWLGYNIFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067177 | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26078-23-9 | |
Record name | 7-Dimethylamino-4-methyl-2-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26078-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Dimethylamino)-4-methyl-carbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbostyril 165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-4-methyl-2-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC8LHS2S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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